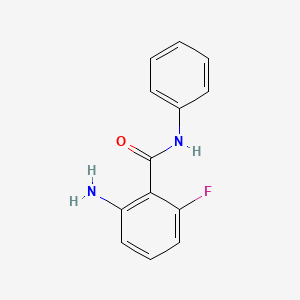

2-amino-6-fluoro-N-phenylbenzamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-amino-6-fluoro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOTUSBWWZAVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298406 | |

| Record name | 2-Amino-6-fluoro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417456-04-2 | |

| Record name | 2-Amino-6-fluoro-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417456-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-fluoro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-fluoro-N-phenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chiral Catalysis:this is a Highly Efficient Method Where a Small Amount of a Chiral Catalyst Creates a Large Amount of a Chiral Product. This Can Be Achieved Through Organocatalysis or Metal Based Catalysis.

Organocatalysis: Small, chiral organic molecules, such as proline derivatives, can catalyze reactions like asymmetric aldol (B89426) or Michael additions. A potential route could involve the reaction of a precursor to the 2-amino-6-fluoro-N-phenylbenzamide scaffold with another molecule in the presence of a chiral organocatalyst to set a stereocenter.

Transition Metal Catalysis: Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. For example, asymmetric hydrogenation or asymmetric C-H activation reactions catalyzed by chiral rhodium or iridium complexes could be employed to introduce chirality into the scaffold.

Chiral Substrates Chiral Pool Synthesis :this Strategy Utilizes Readily Available, Enantiomerically Pure Natural Products, Such As Amino Acids or Carbohydrates, As Starting Materials.thieme Connect.dea Synthetic Route Could Be Designed Starting from a Chiral Fluorinated Amino Acid, for Example, Which Would then Be Elaborated to Construct the 2 Amino 6 Fluoro N Phenylbenzamide Structure, Preserving the Initial Chirality.

Spectroscopic Investigations for Higher-Order Structural Characterization

A multi-faceted approach utilizing various spectroscopic methods is necessary to build a complete picture of the molecule's structure in both solution and the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of this compound. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) are indicative of the different types of protons and carbons in the molecule.

For a definitive assignment and to understand through-bond and through-space correlations, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the phenyl and fluorobenzoyl rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons to their directly attached carbons and to carbons two or three bonds away, respectively. These correlations are crucial for unambiguously assigning the resonances of the aromatic rings and the amide linkage. Furthermore, ¹⁹F NMR would provide specific information about the fluorine atom's environment and its coupling to neighboring protons.

The following table illustrates the type of data that would be obtained from a comprehensive NMR analysis, with expected chemical shift ranges for the key nuclei in a typical solvent like DMSO-d₆.

| Nucleus | Technique | Expected Chemical Shift (δ) Range (ppm) | Purpose |

|---|---|---|---|

| ¹H | 1D NMR | ~5.0 - 10.0 | Identifies distinct proton environments (aromatic, amine, amide). |

| ¹³C | 1D NMR | ~110 - 170 | Identifies distinct carbon environments (aromatic, carbonyl). |

| ¹⁹F | 1D NMR | Specific to fluorine environment | Confirms the presence and electronic environment of the fluorine atom. |

| ¹H-¹H COSY | 2D NMR | N/A | Establishes proton-proton coupling networks within the aromatic rings. |

| HSQC | 2D NMR | N/A | Correlates protons to their directly bonded carbons. |

| HMBC | 2D NMR | N/A | Establishes long-range (2-3 bond) correlations between protons and carbons, confirming connectivity. |

High-Resolution Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, typically with a precision of a few parts per million (ppm), HRMS can definitively verify the compound's molecular formula, C₁₃H₁₁FN₂O.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, yield characteristic fragmentation patterns that provide further structural confirmation. The fragmentation pathways are influenced by the molecule's functional groups—the amide linkage, the amino group, and the fluoro-substituted ring. Common fragmentation would involve cleavage of the amide bond, loss of small neutral molecules, and characteristic cleavages of the aromatic rings. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the phenyl and fluorobenzoyl moieties.

The table below outlines the expected key ions in the mass spectrum of this compound.

| Ion Type | Expected m/z | Formula | Significance |

|---|---|---|---|

| [M+H]⁺ | 231.0928 | C₁₃H₁₂FN₂O⁺ | Protonated molecular ion, confirms molecular weight and elemental composition via HRMS. |

| Fragment 1 | Varies | - | Resulting from cleavage of the C(O)-NH bond, providing evidence of the amide linkage. |

| Fragment 2 | Varies | - | Resulting from loss of the amino group or other small neutral molecules. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding.

IR spectroscopy would show characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide carbonyl group, C-N stretching, and the C-F stretch. The positions of the N-H and C=O stretching bands can be particularly informative about the extent of hydrogen bonding in the solid state.

Raman spectroscopy, being complementary to IR, would also provide information on these functional groups and is particularly useful for analyzing the vibrations of the non-polar parts of the molecule, such as the aromatic ring C-C stretching modes.

The following table summarizes the expected vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 | IR, Raman |

| Amide (N-H) | Stretching | 3200 - 3400 | IR, Raman |

| Carbonyl (C=O) | Stretching | 1640 - 1680 | IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

| C-F | Stretching | 1100 - 1250 | IR |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and planarity of the aromatic systems and the geometry of the amide linkage.

Crucially, X-ray crystallography would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions. This includes identifying and characterizing hydrogen bonds, such as those between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, or between the amide N-H and a carbonyl oxygen. These interactions are fundamental to the stability of the crystal structure and can influence the compound's physical properties.

Conformational Landscape and Dynamic Studies of this compound

The conformational flexibility of this compound is primarily determined by the rotation around the C(O)-N and the C-N single bonds of the amide linkage, as well as the rotation of the N-phenyl bond. The relative orientation of the two aromatic rings is a key conformational feature.

While X-ray crystallography provides a static picture of the lowest energy conformation in the solid state, computational modeling, such as Density Functional Theory (DFT) calculations, can be used to explore the potential energy surface and identify other low-energy conformers that may exist in solution. These studies can also predict the energy barriers to rotation around the key single bonds.

Dynamic NMR (DNMR) studies could potentially be used to investigate the rates of conformational exchange in solution if these processes occur on the NMR timescale. For example, restricted rotation around the amide bond could lead to the observation of distinct NMR signals for different conformers at low temperatures.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are employed to investigate the electronic characteristics of 2-amino-6-fluoro-N-phenylbenzamide. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. For this compound, the electron-withdrawing fluorine atom and the electron-donating amino group significantly influence the electron distribution across the benzamide (B126) core, affecting the HOMO and LUMO energy levels.

Calculations can also determine various molecular descriptors that predict reactivity. These descriptors, such as electrophilicity index, chemical potential, and chemical hardness, offer a quantitative measure of how the molecule will behave in chemical reactions. For instance, the electrophilicity index suggests the molecule's capacity to accept electrons. ceon.rs

Table 1: Calculated Quantum Chemical Properties

This table displays typical quantum chemical descriptors calculated for a molecule like this compound, which are used to predict its reactivity and stability.

| Parameter | Description | Typical Predicted Value | Implication |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Electronegativity (χ) | A measure of an atom's ability to attract shared electrons | 3.85 eV | Influences bond polarity and interaction types. |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.35 eV | Related to the stability and reactivity of the molecule. |

| Electrophilicity Index (ω) | Propensity of a species to accept electrons | 3.16 eV | Quantifies the molecule's electrophilic nature. ceon.rs |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations reveal its conformational flexibility and how it interacts with its environment, particularly with solvents like water. These simulations model the molecule's behavior by solving Newton's equations of motion for a system of interacting particles. nih.gov

A typical MD simulation involves placing the molecule in a simulated box of solvent molecules (e.g., water) and calculating the forces between all atoms. nih.gov This allows researchers to observe how the molecule rotates, flexes, and changes its shape. The presence of the fluorine atom and the amino and amide groups allows for specific interactions with polar solvents, influencing the molecule's preferred conformations. The fluorine substituent can modulate interactions with surrounding water molecules, potentially stabilizing or destabilizing a ligand-protein complex. nih.gov

Analysis of the MD trajectory provides data on structural stability through metrics like the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific parts of the molecule. icm.edu.pl Radius of Gyration (Rg) analysis can indicate the compactness of the molecule throughout the simulation. icm.edu.pl

Table 2: Typical Parameters for Molecular Dynamics Simulation

This table outlines common parameters and software used to run MD simulations for organic molecules like this compound.

| Parameter | Example/Setting | Purpose |

| Simulation Software | NAMD, GROMACS, AMBER | To run the dynamics simulation calculations. nih.gov |

| Force Field | CHARMM36, AMBERff14SB | Defines the potential energy function of the system. nih.gov |

| Water Model | TIP3P, SPC/E | Explicitly represents solvent molecules. nih.gov |

| Ensemble | NpT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. nih.gov |

| Temperature | 300 K | Simulates physiological conditions. |

| Simulation Time | 10-100 ns | Duration of the simulation to observe molecular motion. icm.edu.pl |

| Analysis Metrics | RMSD, RMSF, Radius of Gyration (Rg) | To assess stability, flexibility, and compactness. icm.edu.pl |

Molecular Docking and Ligand-Protein Interaction Modeling for Benzamide Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein) to form a stable complex. icm.edu.pl For derivatives of this compound, docking studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity.

The process involves preparing a 3D structure of the target protein and then computationally placing the benzamide ligand into the protein's active site in various possible conformations. icm.edu.pl A scoring function is used to rank the different binding poses based on their estimated binding affinity. The results can reveal key interactions, such as:

Hydrogen Bonds: The amino (-NH2) and amide (-CONH-) groups of the benzamide are potent hydrogen bond donors and acceptors.

Hydrophobic Interactions: The phenyl rings can engage in hydrophobic and pi-pi stacking interactions with nonpolar amino acid residues.

Halogen Interactions: The fluorine atom can participate in favorable interactions with the protein backbone or side chains and can significantly modulate the ligand's binding affinity and metabolic stability. nih.govwestmont.edu

These studies can guide the design of new benzamide derivatives with improved selectivity and affinity for a specific protein target. westmont.edu

Table 3: Example of Molecular Docking Results for a Benzamide Derivative

This table shows hypothetical docking results, illustrating the type of data generated from a molecular docking study against a protein kinase, a common target for such inhibitors.

| Parameter | Result | Interpretation |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase | A protein often implicated in cancer. |

| Binding Affinity (Score) | -8.5 kcal/mol | A lower score indicates a stronger predicted binding interaction. |

| Key Interacting Residues | Met793, Leu718, Cys797, Asp855 | Specific amino acids in the active site that form bonds with the ligand. |

| Hydrogen Bonds | Amide NH with Met793 backbone; Amino group with Asp855 side chain | These strong, directional interactions are critical for anchoring the ligand. |

| Hydrophobic Interactions | Phenyl ring with Leu718; Fluoro-phenyl ring with Cys797 | These interactions contribute significantly to the overall binding energy. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Benzamide Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For fluorinated benzamide scaffolds, QSAR models are developed to predict the activity of new, yet-to-be-synthesized derivatives, thereby streamlining the drug discovery process. nih.gov

To build a QSAR model, a dataset of related benzamide compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment). researchgate.net

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed activity. researchgate.netnih.gov A robust QSAR model can identify which molecular features are most important for activity. For example, a model might reveal that increasing the electronegativity at a certain position or having a specific molecular volume enhances the desired biological effect. researchgate.net This knowledge is invaluable for the rational design of more potent and selective compounds.

Table 4: Common Molecular Descriptors in QSAR Models for Benzamide Scaffolds

This table lists typical descriptors used in QSAR studies to correlate the structure of benzamide derivatives with their biological activity.

| Descriptor Type | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, Partial Charges, Electronegativity | Describes the electronic distribution and ability to form electrostatic interactions. researchgate.net |

| Steric/Topological | Molecular Weight, Molar Volume, Surface Area | Relates to the size and shape of the molecule and how it fits into a binding site. researchgate.net |

| Lipophilic | LogP (octanol-water partition coefficient) | Indicates the molecule's hydrophobicity, affecting membrane permeability and binding. |

| Structural | Number of Rotatable Bonds, Number of Hydrogen Bond Donors/Acceptors | Quantifies conformational flexibility and the potential for hydrogen bonding. |

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanism Elucidation of Transformations Involving the 2-amino-6-fluoro-N-phenylbenzamide Framework

Understanding the reaction mechanisms for transformations involving the this compound scaffold is fundamental for the development of synthetic methodologies. Research has often centered on cyclization reactions and the formation of heterocyclic structures, leveraging the innate reactivity of the amine and amide moieties.

While specific mechanistic studies on this compound are not extensively detailed in the provided results, the reactivity of analogous N-phenylbenzamide and 2-aminobenzamide (B116534) derivatives provides a strong basis for understanding its likely chemical behavior. researchgate.netnih.gov For instance, palladium-catalyzed reactions are common for structures containing both amino groups and potential leaving groups. Although the C-F bond is notoriously strong, intramolecular cyclizations facilitated by C-H activation or reactions involving other pre-functionalized positions on the phenyl rings are mechanistically plausible pathways for creating more complex, fused heterocyclic systems.

Functional Group Transformations and Selectivity in the Presence of Amine, Amide, and Halogen Moieties

The this compound molecule presents a challenge in synthetic chemistry due to the presence of multiple reactive sites. Achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is paramount.

The reactivity of the functional groups generally follows a predictable hierarchy. The primary aromatic amine is the most nucleophilic and basic site, making it the primary target for electrophilic reagents. The secondary amide is significantly less nucleophilic and requires more forcing conditions to react. The fluorine atom, attached to the aromatic ring, is the most inert of the three, typically requiring specialized catalytic conditions for transformation.

Functional Group Reactivity Hierarchy:

Primary Amine (-NH₂): Most reactive site. Prone to alkylation, acylation, sulfonylation, and diazotization.

Secondary Amide (-CONH-): Less reactive. Can be hydrolyzed under strong acidic or basic conditions or reduced by powerful reducing agents.

Aryl Fluoride (-F): Generally unreactive towards nucleophilic substitution. Can participate in certain metal-catalyzed cross-coupling reactions.

This hierarchy allows for selective transformations. For example, acylation with an acid chloride in the presence of a non-nucleophilic base will selectively occur at the primary amine over the amide nitrogen. Similarly, the amine can be selectively protected before performing reactions that might otherwise affect it. The fluorine atom's strong C-F bond ensures it remains intact during most common organic transformations targeting the amine or amide groups.

Interactive Table: Selectivity of Common Transformations

This table outlines the expected outcome and selectivity for various reagents with this compound.

| Reagent/Condition | Target Functional Group | Probable Transformation | Selectivity Notes |

| Acyl Chloride, Pyridine | Primary Amine | N-Acylation | High selectivity for the more nucleophilic primary amine. |

| NaNO₂, aq. HCl | Primary Amine | Diazotization | Selective for the primary amine; can be followed by Sandmeyer reactions. |

| LiAlH₄ (strong reducing agent) | Secondary Amide | Reduction to secondary amine | High reactivity may lead to lack of selectivity; potential for C-F bond cleavage under harsh conditions. |

| Strong Acid (e.g., H₂SO₄), Heat | Secondary Amide | Hydrolysis | Conditions are harsh and may lead to side reactions or degradation. |

| Pd(OAc)₂, Ligand, Base | Aryl C-F / N-H | Cross-Coupling/Cyclization | Requires specific catalytic systems to activate the inert C-F bond. |

Role of Fluorine in Reaction Kinetics and Thermodynamics within Benzamide (B126) Derivatives

The fluorine atom, despite its typical lack of direct participation in reactions, exerts a powerful influence on the reactivity of the entire molecule through its electronic and steric properties. Its effects on reaction kinetics and thermodynamics are critical considerations in synthetic design.

Kinetic Effects: Fluorine is the most electronegative element, exerting a potent electron-withdrawing effect through induction (-I effect). This has several kinetic consequences:

Decreased Ring Nucleophilicity: The inductive withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution reactions, slowing their rates.

Increased N-H Acidity: The electron-withdrawing fluorine atom increases the acidity of the protons on the adjacent primary amine and, to a lesser extent, the amide nitrogen. This can accelerate base-mediated reactions where deprotonation is a key step. In studies of related dicationic compounds, modifying the structure to lower the pKa was shown to improve membrane permeability. nih.gov

Modulation of Biological Activity: In medicinal chemistry, the introduction of fluorine can be crucial for biological function. It can improve metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov For instance, fluorine can play a role in controlling DNA gyrase interactions and enhancing the potency of antibacterial compounds. nih.gov

Interactive Table: Influence of Fluorine on Molecular Properties and Reactivity

This table summarizes the key effects of the fluorine substituent in benzamide derivatives.

| Property Influenced | Effect of Fluorine Atom | Kinetic/Thermodynamic Consequence |

| Aromatic Ring | Strong inductive electron withdrawal (-I) | Deactivated towards electrophilic attack (slower rate). |

| Amine/Amide N-H Bonds | Increased acidity (lower pKa) | Faster rate of deprotonation in base-catalyzed steps. |

| Carbon-Fluorine Bond | High bond dissociation energy | High thermodynamic barrier to C-F bond cleavage. |

| Overall Polarity | Increased local dipole moments | Alters solubility, crystal packing, and non-covalent interactions. |

| Biological Interactions | Can enhance binding affinity | May lead to more potent biological activity through specific interactions. nih.gov |

Biological Activity and Mechanistic Pharmacology Pre Clinical Focus

Target Identification and Validation Studies (Non-human, In Vitro)

Preclinical in vitro studies on compounds structurally related to 2-amino-6-fluoro-N-phenylbenzamide have identified several potential molecular targets, ranging from parasitic enzymes to nucleic acids.

Enzyme Inhibition and Activation Kinetics

While specific enzyme inhibition data for this compound is not extensively detailed, research into related structures and potential targets offers insight.

PfATP4: The P-type ATPase PfATP4 in Plasmodium falciparum is a critical ion pump and a validated drug target. Inhibition of PfATP4 disrupts sodium ion homeostasis in the parasite, leading to cell death. While compounds like the spiroindolone cipargamin (B606699) are known inhibitors of PfATP4, direct inhibitory activity by this compound on PfATP4 has not been reported in the reviewed literature. nih.govnih.gov Studies on cipargamin show that it inhibits the Na+-dependent ATPase activity of PfATP4 and that mutations in the pfatp4 gene can confer resistance, reducing the sensitivity of the enzyme to the inhibitor. nih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): The anti-inflammatory potential of benzamide (B126) derivatives has been explored. For instance, a series of 2‐amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives, which share a related structural motif, have been shown to exert anti-inflammatory effects by activating the NRF2 pathway, which in turn can suppress the expression of inflammatory mediators like COX-2. nih.govdundee.ac.uknih.gov However, direct kinetic data on the inhibition of COX or 5-LOX by this compound is not available.

Receptor Binding Affinity and Selectivity Profiling

Specific data regarding the receptor binding affinity and selectivity of this compound is not prominently featured in the available scientific literature.

Nucleic Acid Interaction Studies

A significant area of investigation for N-phenylbenzamide derivatives is their interaction with nucleic acids, particularly in the context of antiparasitic activity.

DNA Minor Groove Binding and kDNA Disruption: Certain N-phenylbenzamide derivatives, such as bis(2-aminoimidazolines), are known to be potent DNA minor groove binders, with a preference for AT-rich sequences. nih.govbeilstein-journals.org This binding is a key mechanism for their activity against kinetoplastid parasites like Trypanosoma brucei. The kinetoplast DNA (kDNA), a unique mitochondrial DNA structure in these organisms, is a primary target. The interaction of these compounds with the kDNA minor groove can displace essential proteins, leading to kDNA disruption and ultimately, parasite death. nih.gov While these findings relate to more complex derivatives, they highlight a potential mechanism of action for the broader N-phenylbenzamide class.

Cellular and Molecular Mechanism of Action Investigations (In Vitro)

Cell-based assays have been crucial in elucidating the biological effects of N-phenylbenzamide derivatives, demonstrating a range of activities from antiparasitic to antiviral.

Cell-Based Assays for Specific Biological Pathways

Antiparasitic Activity: As an extension of their kDNA binding properties, N-phenylbenzamide derivatives have demonstrated significant activity against various trypanosomatid parasites in vitro. nih.gov For example, bis(2-aminoimidazoline) and bis(2-aminobenzimidazole) derivatives show activity in the micromolar range against Trypanosoma brucei. nih.gov

Antiviral Activity: In the search for new antiviral agents, two N-phenyl benzamide compounds, designated CL212 and CL213, were identified as having outstanding activity against Coxsackievirus A9 (CVA9), an enterovirus. nih.gov The mechanism appears to involve direct binding to the viral capsid, which stabilizes the virion and prevents the uncoating process necessary for releasing the viral genome into the host cell. nih.gov Compound CL213 was particularly effective, with an EC₅₀ value of 1 µM against CVA9. nih.gov

Antiproliferative Activity: The antiproliferative effects of related benzothiazole (B30560) structures have been noted. For example, novel fluoro-substituted 6-amino-2-phenylbenzothiazole salts demonstrated dose-dependent cytotoxic activity against various human and murine cancer cell lines, including breast cancer (MCF-7) and melanoma (B16-F10). nih.gov These compounds were found to reduce DNA and protein synthesis in cancer cells. nih.gov Similarly, 2-amino-1,4-naphthoquinone-benzamide derivatives have been synthesized and shown to be potent apoptosis inducers in cancer cell lines. nih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of related compounds have been demonstrated in cell-based assays. Derivatives of 2‐amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene were shown to inhibit the production of nitric oxide (NO) and reverse the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govdundee.ac.uknih.gov This activity was linked to the activation of the NRF2 antioxidant pathway. dundee.ac.uknih.gov

Table 1: In Vitro Antiviral Activity of Related N-Phenyl Benzamides against Enteroviruses Data extracted from a study on N-phenyl benzamide derivatives CL212 and CL213.

| Compound | Virus | EC₅₀ (µM) | Specificity Index (SI) | Proposed Mechanism |

|---|---|---|---|---|

| CL213 | CVA9 | 1 | 140 | Capsid binder, stabilization of virion |

| CL212 | CVA9 | >1 | Not specified | Capsid binder, stabilization of virion |

Investigations of Intracellular Localization and Cellular Uptake

For compounds targeting intracellular pathogens or organelles, cellular uptake is a critical factor. In the context of antitrypanosomal N-phenylbenzamide derivatives that target kDNA, the compound must cross multiple membranes, including the host cell membrane, the parasitophorous vacuole membrane, and the parasite's own cell and mitochondrial membranes. nih.gov Studies have suggested that modifying the chemical properties of these compounds, such as their pKa, can improve membrane permeability and, consequently, their antiparasitic activity. nih.gov In antiviral studies, the primary mechanism of N-phenyl benzamides like CL212 and CL213 was found to be direct interaction with the virion before entry, though effects later in the infection cycle were not entirely ruled out, suggesting that cellular uptake could play a secondary role. nih.gov

Modulation of Biological Processes at the Molecular Level by this compound and its Analogs

The N-phenylbenzamide scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a wide array of biological processes. Analogs of this compound have demonstrated the capacity to interact with various molecular targets, leading to distinct pharmacological effects.

Derivatives of N-phenylbenzamide have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme crucial in purine (B94841) metabolism and implicated in conditions like hyperuricemia. nih.gov Furthermore, certain imidazole-based N-phenylbenzamide derivatives have shown promising cytotoxic activity against human cancer cell lines, suggesting potential as anticancer agents. nih.gov The biological activity of this scaffold extends to antiviral applications, with a series of N-phenylbenzamide derivatives identified as novel inhibitors of Enterovirus 71 (EV71), a significant human pathogen. nih.gov

In the realm of parasitic diseases, N-phenylbenzamide derivatives have been developed to target kinetoplastid parasites, the causative agents of trypanosomiasis and leishmaniasis. These compounds are thought to exert their effect by binding to the AT-rich kinetoplast DNA (kDNA) of the parasites, disrupting its function and leading to parasite death. acs.orgnih.gov The broader class of benzamides, to which this compound belongs, also includes compounds that act as histone deacetylase (HDAC) inhibitors, a major area of interest in epigenetic therapy for cancer. mdpi.com Additionally, some benzamide antipsychotics have been found to bind to γ-hydroxybutyrate (GHB)-activated receptors in the brain. wikipedia.org

Specifically, fluorinated benzamides have been investigated as potential inhibitors of cholesteryl ester transfer protein (CETP), a key target in cardiovascular disease therapy. researchgate.net The fluorine atom, as present in this compound, can significantly influence the compound's binding affinity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological potency and selectivity of the N-phenylbenzamide scaffold are highly dependent on the nature and position of substituents on both the benzamide and the N-phenyl rings.

Systematic Exploration of Substituent Effects on Biological Endpoints

Systematic modifications of the N-phenylbenzamide core have yielded crucial insights into the structural requirements for various biological activities.

For antiplasmodial activity, studies on 2-phenoxybenzamide (B1622244) analogs revealed that substitution on the N-phenyl ring is critical. A para-substituted N-phenyl ring generally leads to higher activity compared to meta-substitution. mdpi.com For example, a para-substituted analog with a pivaloylpiperazinyl group showed high activity (PfNF54 IC₅₀ = 0.2690 µM) and selectivity. mdpi.com The replacement of a 4-fluorophenoxy substituent with an unsubstituted phenoxy or an acetamidophenoxy group resulted in a decrease in antiplasmodial activity. researchgate.net

In the context of anticancer activity, a study on imidazole-based N-phenylbenzamide derivatives found that a fluorine substitution on the N-phenyl ring was the most active in the series, with IC₅₀ values in the single-digit micromolar range against lung, cervical, and breast cancer cell lines. nih.gov

For antiviral activity against EV71, the benzene (B151609) ring B (the N-phenyl moiety) was found to be essential. nih.gov A 3-amino-N-(4-bromophenyl)-4-methoxybenzamide derivative (1e) was identified as a promising lead, with IC₅₀ values ranging from 5.7 to 12 µM against various EV71 strains. nih.gov This highlights the importance of substituents on both aromatic rings for potent antiviral effects.

The following table summarizes key SAR findings for N-phenylbenzamide analogs against different biological targets.

| Scaffold | Target/Activity | Key SAR Findings | Reference |

| 2-Phenoxybenzamides | Antiplasmodial (P. falciparum) | Para-substitution on the N-phenyl ring is more favorable than meta-substitution. A 4-fluorophenoxy group on the benzamide ring is beneficial for activity. | mdpi.comresearchgate.net |

| Imidazole-based N-phenylbenzamides | Anticancer (A549, HeLa, MCF-7) | Fluorine substitution on the N-phenyl ring resulted in the most potent compound in the series. | nih.gov |

| N-Phenylbenzamides | Antiviral (Enterovirus 71) | The N-phenyl ring is essential for activity. Substituents on both the benzamide and N-phenyl rings contribute to potency. A 4-bromo substituent on the N-phenyl ring was part of the most active compound. | nih.gov |

Development of Pharmacophore Models for Fluorinated Benzamide Scaffolds

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This approach is valuable for virtual screening and lead optimization.

For fluorinated benzamides, a pharmacophore model was developed to identify potential inhibitors of Cholesteryl Ester Transfer Protein (CETP). researchgate.net The model suggested that key hydrophobic interactions are crucial for binding to the active site of CETP. researchgate.net Ligand-based pharmacophore models have also been developed for other benzamide derivatives, such as N-benzyl benzamide inhibitors of melanogenesis. These models are constructed based on the structural features of known active compounds and can be used to screen large chemical databases for new potential inhibitors. nih.gov

The general process of pharmacophore model development involves identifying the key structural features of active ligands, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov These features are then used to create a 3D query for searching chemical libraries. This technique has proven effective in identifying novel inhibitors for various targets. nih.gov

In Vitro Pharmacological Profiling (Non-human Models)

Metabolic Stability and Biotransformation Pathways (Enzyme-mediated)

The metabolic stability and biotransformation of N-phenylbenzamide derivatives are critical determinants of their pharmacokinetic profile and potential for drug-drug interactions. In vitro studies using liver microsomes are commonly employed to assess these properties.

Studies on a related compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, in rats have shown that the major metabolic pathways are N-acetylation of the amino group and subsequent hydroxylation of one of the methyl groups on the N-phenyl ring. nih.gov This suggests that the amino group of this compound could also be susceptible to N-acetylation.

In another study, the metabolic stability of a different N-phenylbenzamide derivative active against trypanosomatid parasites was evaluated in vitro to assess its suitability for in vivo studies. acs.org Research on benzothiazole-phenyl analogs indicated that the introduction of trifluoromethyl groups did not lead to an expected improvement in metabolic stability in liver microsomes. nih.gov Furthermore, some new imidazole-based N-phenylbenzamide derivatives have been shown to inhibit several cytochrome P450 (CYP) isoforms, including CYP1A2, CYP2C9, CYP2D6, and CYP3A2, which could lead to drug-drug interactions. nih.gov

Plasma Protein Binding Studies

Plasma protein binding (PPB) is a key parameter that influences the distribution and availability of a drug in the body. Only the unbound fraction of a drug is generally considered free to interact with its target and to be cleared from the body. youtube.comyoutube.com

For the benzamide analog 4-amino-N-(2,6-dimethylphenyl)benzamide, protein binding has been studied as part of its metabolic and pharmacokinetic profiling. nih.gov The extent of plasma protein binding can significantly affect a compound's pharmacological activity and disposition. Drugs that are highly bound to plasma proteins, such as albumin, have a lower free concentration in the plasma, which can impact their efficacy. youtube.com The unbound fraction is a critical parameter determined experimentally, often through dialysis, and is used to calculate the unbound drug concentration from the total plasma concentration. youtube.com

Applications and Future Research Directions in Medicinal Chemistry

2-amino-6-fluoro-N-phenylbenzamide as a Lead Compound or Synthetic Intermediate for Drug Discovery (e.g., Idelalisib precursor)

The most prominent role of this compound in medicinal chemistry is as a key synthetic intermediate in the manufacturing of Idelalisib. nih.govnih.govnih.gov Idelalisib is a highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a crucial enzyme in the signaling pathways of malignant B-cells. By inhibiting PI3Kδ, Idelalisib induces apoptosis in cancer cells and disrupts their ability to traffic and home to supportive environments like the lymph nodes and bone marrow. drugbank.com

The synthesis of Idelalisib involves the coupling of this compound with other chemical moieties. Research has focused on optimizing this synthesis to improve yield, purity, and cost-effectiveness. For instance, one novel strategy involves the coupling of N-Boc-L-2-aminobutyric acid with this compound. drugbank.com This process was refined to achieve high purity (>98%) and good yield. A critical step in preparing the benzamide (B126) intermediate itself was the reduction of a nitro-fluoro precursor, where the choice of catalyst was essential to prevent the formation of impurities. drugbank.com The use of zinc and ammonium (B1175870) formate (B1220265) proved effective in producing this compound with 99% purity and a 90% yield. drugbank.com

The table below summarizes experimental data from a study aimed at optimizing the coupling reaction in the synthesis of an Idelalisib intermediate, showcasing the importance of reagent choice.

Table 1: Optimization of Coupling Reaction Using this compound

| Entry | Coupling Reagent | Solvent | Yield (%) | Product Purity by HPLC (%) | Remarks |

|---|---|---|---|---|---|

| 1 | PyBOP | - | 10 | 99 | Low yield despite high purity. |

| 2 | CDI | Toluene | 44 | 99.5 | Incomplete reaction, moderate yield. |

| 3 | CDI/HOBt | Toluene | 75 | 99.99 | High yield and excellent purity. |

Data sourced from RSC Advances, 2018, 8, 15863–15869. drugbank.com

As a defined chemical entity, this compound is also used as a reference standard for quality control applications during the drug development and manufacturing process of Idelalisib. nih.gov

Design and Synthesis of Advanced Analogues with Improved Biological Profiles

The N-phenylbenzamide core structure is a recognized pharmacophore in its own right, leading to the design and synthesis of numerous analogues with diverse biological activities. ontosight.ai By modifying the substitution pattern on the phenyl and benzamide rings of scaffolds related to this compound, researchers have developed compounds targeting a range of diseases.

Anticancer Agents: Researchers have synthesized new 2-aminobenzamide (B116534) derivatives that incorporate a benzothiazole (B30560) moiety, which have demonstrated cytotoxic activity against lung (A549) and colon (SW480) cancer cell lines. acs.org Another study described imidazole-based N-phenylbenzamide derivatives that showed good activity against multiple cancer cell lines, with computational studies suggesting they act as ABL1 kinase inhibitors. nih.gov

Antiparasitic Agents: N-phenylbenzamide derivatives have been investigated as agents against kinetoplastid parasites, which cause diseases like African trypanosomiasis and leishmaniasis. aacrjournals.orgmassgeneral.org One study reported the synthesis of bis(2-aminoimidazolines) and bisarylimidamides based on an N-phenylbenzamide scaffold. These compounds act as DNA minor groove binders in the parasite's unique mitochondrial DNA (kDNA), leading to parasite death. massgeneral.org Compound 3a from this study showed submicromolar activity against T. brucei, T. cruzi, and L. donovani, along with good metabolic stability, marking it as a candidate for further in vivo testing. aacrjournals.orgmassgeneral.org

Antiviral Agents: The 2-aminobenzamide framework has also been used to develop inhibitors of the HIV-1 viral infectivity factor (Vif), an accessory protein essential for the virus to counteract a host defense mechanism. researchgate.net By optimizing the side chains of a lead compound, researchers developed derivatives with improved antiviral activity and low cytotoxicity. researchgate.net

The table below highlights examples of advanced analogues based on the broader (amino)-N-phenylbenzamide scaffold and their reported biological activities.

Table 2: Examples of Biologically Active (Amino)-N-Phenylbenzamide Analogues

| Analogue Class | Target/Activity | Example Compound/Result | Reference |

|---|---|---|---|

| Benzothiazole-containing 2-aminobenzamides | Anticancer (Cytotoxicity) | Compound 3a showed an IC50 of 24.59 µM against the A549 lung cancer cell line. | acs.org |

| Bisarylimidamide N-phenylbenzamides | Antiparasitic (kDNA binder) | Compound 3a exhibited submicromolar activity against T. brucei, T. cruzi, and L. donovani. | aacrjournals.orgmassgeneral.org |

| 2-amino-N-phenylbenzamide derivatives | Antiviral (HIV-1 Vif inhibitor) | Compound 16 inhibited virus replication with an EC50 value of 4.62 µM. | researchgate.net |

| Imidazole-based N-phenylbenzamides | Anticancer (ABL1 kinase inhibitor) | Derivatives 4e and 4f showed IC50 values between 7.5 and 11.1 µM against tested cancer cell lines. | nih.gov |

Strategies for Mitigating Resistance Mechanisms in Biological Systems

While this compound itself is not a therapeutic agent, the drugs derived from it, such as Idelalisib, face the challenge of acquired drug resistance. Understanding and overcoming these resistance mechanisms is a critical area of research.

In the case of Idelalisib, resistance in lymphoma and leukemia can emerge through several mechanisms:

Activation of Bypass Pathways: Cancer cells can compensate for the inhibition of PI3Kδ by upregulating alternative survival pathways. One identified mechanism is the upregulation of Insulin-like Growth Factor 1 Receptor (IGF1R) signaling. nih.gov Other studies have pointed to the activation of the MAPK and WNT pathways as compensatory routes. nih.gov

Genomic Alterations: Mutations in genes within the PI3K pathway can lead to resistance. This includes gain-of-function mutations in other PI3K isoforms (like PI3Kα) or loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling. nih.govaacrjournals.org In some cases, secondary mutations arise in the drug's target itself, altering the binding pocket and reducing the inhibitor's effectiveness. aacrjournals.orgnih.gov

Isoform Switching: In some cancers, resistance can be mediated by a switch in dependence from the PI3Kδ isoform to the PI3Kα isoform, rendering a delta-specific inhibitor like Idelalisib less effective. nih.gov

Strategies to mitigate this resistance are actively being explored:

Combination Therapy: A primary strategy is to combine PI3K inhibitors with drugs that block the identified escape pathways. For example, co-suppression of PI3K and mTOR or PI3K and CDK4/6 has shown effectiveness in preclinical models. nih.govresearchgate.net

Next-Generation Inhibitors: Developing new inhibitors that can overcome resistance mutations is another key approach. This includes allosteric inhibitors that bind to a different site on the enzyme, remaining effective even when mutations alter the primary (orthosteric) binding pocket. aacrjournals.org

Targeting Multiple Isoforms: For cancers that exhibit isoform switching, the use of dual or pan-PI3K inhibitors that target multiple isoforms simultaneously may be a more durable strategy, though this can be limited by toxicity.

For other N-phenylbenzamide analogues, such as those targeting kinetoplastid parasites, resistance is also a concern. Studies have noted that available therapies are often ineffective against drug-resistant parasite strains, highlighting the need for new agents with novel mechanisms of action. aacrjournals.org

Development of Chemical Probes for Biological Research Utilizing this compound

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in a cellular or organismal context. The development of high-quality probes is essential for validating new drug targets and exploring complex biology.

The this compound scaffold is a suitable starting point for the development of chemical probes for several reasons:

Defined Core Structure: It provides a rigid and well-characterized core from which to build.

Reactive Handle: The primary amino group (-NH2) serves as a convenient chemical handle for derivatization. It can be readily modified to attach various functional groups without drastically altering the core's binding properties to a potential target.

Proven Biological Relevance: The scaffold is part of an approved drug, Idelalisib, indicating that it can interact with biologically relevant targets (kinases) and possesses favorable properties for cell permeability.

The development of a chemical probe from this scaffold would typically involve:

Attachment of a Reporter Tag: The amino group could be used to attach a fluorescent dye (like FITC) or a fluorophore to create a probe for use in fluorescence microscopy or flow cytometry. This would allow for the direct visualization of the probe's localization within a cell, and by extension, the localization of its target protein.

Affinity-Based Probes: The scaffold could be linked to a biotin (B1667282) tag. Such a probe could be used in "pull-down" experiments where the probe and its bound target protein are isolated from a complex cell lysate. The captured protein can then be identified using mass spectrometry, a technique known as activity-based protein profiling.

Photoaffinity Labeling: A more advanced approach would involve incorporating a photoreactive group. Upon exposure to UV light, this group forms a permanent, covalent bond with the target protein, enabling more robust identification and characterization of the binding site.

While specific chemical probes derived directly from this compound are not yet widely reported in the literature, its structural features make it an attractive candidate for such development. Future research could leverage this scaffold to create novel tools for investigating the PI3K pathway or for identifying new targets for the N-phenylbenzamide pharmacophore.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment in Complex Research Contexts

Chromatographic methods are fundamental in the analysis of chemical compounds, enabling their separation from complex mixtures and the assessment of their purity.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., UV-Vis, PDA, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like 2-amino-6-fluoro-N-phenylbenzamide. When coupled with advanced detectors such as UV-Visible (UV-Vis) spectroscopy, Photodiode Array (PDA), and Mass Spectrometry (MS), HPLC provides a powerful tool for both qualitative and quantitative analysis.

The purity of this compound, often synthesized as a white solid, can be assessed using HPLC. sigmaaldrich.com A typical analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The separation is achieved on a stationary phase, often a C18 column, with a mobile phase tailored to the compound's polarity.

Table 1: Illustrative HPLC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40°C |

| MS Detector | Electrospray Ionization (ESI), Positive Mode |

| Predicted [M+H]⁺ (m/z) | 231.09282 uni.lu |

The UV-Vis or PDA detector would monitor the absorbance at a specific wavelength, providing a chromatogram where the peak area corresponds to the concentration of the compound. The mass spectrometer provides crucial information on the molecular weight of the eluting compounds, confirming the identity of this compound and any impurities present. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms of Amine-Containing Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds. nih.gov However, compounds containing polar functional groups, such as the primary amine in this compound, are often not suitable for direct GC-MS analysis due to their low volatility and potential for interaction with the GC column. jfda-online.comsigmaaldrich.comsigmaaldrich.com To overcome this, a derivatization step is employed to convert the polar amine group into a less polar and more volatile derivative. jfda-online.comsigmaaldrich.comsigmaaldrich.comresearchgate.net

Common derivatization strategies for primary amines include silylation and acylation. nih.govresearchgate.net Silylation involves replacing the active hydrogen of the amine group with a trimethylsilyl (B98337) (TMS) group, while acylation introduces an acyl group. nih.govyoutube.com These reactions increase the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. nih.govjfda-online.comyoutube.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amines

| Derivatization Method | Reagent | Advantages |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Forms stable derivatives, good for a wide range of compounds. sigmaaldrich.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Reported to be the most volatile of silylating reagents. youtube.com | |

| Acylation | Pentafluoropropionic anhydride (B1165640) (PFPA) | Increases sensitivity for electron capture detection (ECD). nih.govresearchgate.net |

| Heptafluorobutyric anhydride (HFBA) | Similar to PFPA, enhances detectability. |

Following derivatization, the sample is injected into the GC-MS system. The derivatized this compound is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted molecules and provides a mass spectrum that can be used for structural elucidation and confirmation of the derivatized compound.

Biophysical Techniques for Studying Molecular Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Understanding how a compound interacts with biological macromolecules is crucial in many research areas. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. nih.gov In a typical SPR experiment to study this compound, a target molecule (e.g., a protein or DNA) is immobilized on a sensor chip. A solution containing the benzamide (B126) derivative is then flowed over the chip surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. From the shape of the binding and dissociation curves, kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. nih.gov

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with molecular interactions. wikipedia.orgspringernature.comyoutube.com It is considered the gold standard for characterizing binding thermodynamics as it can determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. wikipedia.orgnih.gov To investigate the interaction of this compound with a target molecule, a solution of the compound would be titrated into a sample cell containing the target molecule. wikipedia.org The heat released or absorbed during the binding event is measured, and the data is used to generate a binding isotherm. springernature.com Fitting this isotherm to a binding model yields the thermodynamic parameters of the interaction. nih.gov

Advanced Microscopic Techniques for Cellular Localization Studies of Benzamide Derivatives

Determining the subcellular localization of a compound is essential for understanding its mechanism of action. Advanced microscopic techniques offer the resolution needed to visualize the distribution of molecules within cells.

To visualize this compound within a cell, it would typically need to be fluorescently labeled. This could be achieved by synthesizing a derivative of the compound that incorporates a fluorescent tag. Once the fluorescently labeled benzamide derivative is introduced to cells, its localization can be observed using techniques like confocal microscopy or super-resolution microscopy .

Confocal microscopy uses a pinhole to reject out-of-focus light, resulting in sharper images and the ability to create 3D reconstructions of the cell. This would allow for the precise localization of the fluorescently labeled this compound within different cellular compartments.

Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures with unprecedented detail. nih.gov Techniques such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) could potentially be used to pinpoint the location of individual fluorescently labeled benzamide molecules within the cell, providing a highly detailed map of their distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。